molecular formula C10H11N5O6 B12343716 (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid

(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid

Cat. No.: B12343716
M. Wt: 297.22 g/mol
InChI Key: HSNSCEHNRZEIEA-NINPJDNBSA-N
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Description

(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the introduction of the oxolane ring and the carboxylic acid group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the imino group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in cellular processes and its potential as a biochemical probe. Its ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides suggests it could be used in antiviral or anticancer therapies by interfering with nucleic acid synthesis.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their replication or transcription. This interaction is mediated by the purine base, which can form hydrogen bonds with the nucleic acid bases, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Similar in structure but lacks the oxolane ring and carboxylic acid group.

    Guanosine: Contains a similar purine base but differs in the sugar moiety.

    Inosine: Similar purine base but with different functional groups attached to the sugar.

Uniqueness

What sets (2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid apart from these compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11N5O6

Molecular Weight

297.22 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1-5,8,16-17H,(H,19,20)(H2,11,14,18)/t2?,3-,4+,5-,8+/m0/s1

InChI Key

HSNSCEHNRZEIEA-NINPJDNBSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)C(=O)O)O)O

Origin of Product

United States

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